molecular formula C40H33BO2 B1632626 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 624744-67-8

2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1632626
CAS RN: 624744-67-8
M. Wt: 556.5 g/mol
InChI Key: VHILRXGSEHWEFX-UHFFFAOYSA-N
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Description

The compound “2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of 9,10-Di(naphthalen-2-yl)anthracene . It is known for its high thermal stability and morphological stability . It has been widely used as the host material of blue OLEDs .


Synthesis Analysis

The synthesis of this compound involves broadening the π-conjugated system by introducing three units with different electronegativity to the C-2 position of MADN . The Suzuki reaction, the Wittig reaction, and the Heck reaction were employed to synthesize these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of carbon and hydrogen atoms. The exact molecular weight is 430.5 g/mol .


Chemical Reactions Analysis

The compound is known to undergo various chemical reactions. For instance, it can act as an electron transporting material .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 430.5 g/mol . It has a high thermal stability and morphological stability . It is also characterized by its high XLogP3-AA value of 10.2, indicating its lipophilicity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound is used in the development of blue fluorescent OLEDs . By introducing various aromatic groups to the anthracene core, researchers have synthesized derivatives that exhibit strong blue fluorescence . These materials are crucial for creating efficient OLEDs with high color purity and stability, which are essential for display and lighting technologies.

Photophysical Studies

The photophysical properties of this compound, such as UV-Vis absorption and fluorescence emission , are extensively studied . Understanding these properties is vital for designing materials with desired optical characteristics, which can be applied in sensors, imaging, and photovoltaic devices.

Electrochemical Analysis

Cyclic voltammetry (CV): studies of the compound provide insights into its electrochemical behavior . This information is beneficial for applications in organic electronics, where charge transport and redox properties are key factors.

Host Materials for Phosphorescent Emitters

Derivatives of this compound serve as host materials for phosphorescent emitters in OLEDs . The ability to control the energy transfer between the host and the emitter is crucial for achieving high-efficiency OLEDs with long operational lifetimes.

Synthetic Chemistry

The compound’s boronic acid group is reactive and can be used in Suzuki coupling reactions . This makes it a valuable building block for synthesizing a wide range of polyaromatic hydrocarbons, which have applications in materials science and pharmaceuticals.

Safety and Hazards

The compound is associated with certain safety hazards. For instance, it has been assigned the GHS07 pictogram and the signal word "Warning" .

Future Directions

The compound has potential applications in the field of organic light-emitting diodes (OLEDs). It has been used as a host material for blue OLEDs due to its high thermal stability and morphological stability . Future research may focus on exploring its potential in other applications.

properties

IUPAC Name

2-(9,10-dinaphthalen-2-ylanthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33BO2/c1-39(2)40(3,4)43-41(42-39)32-21-22-35-36(25-32)38(31-20-18-27-12-6-8-14-29(27)24-31)34-16-10-9-15-33(34)37(35)30-19-17-26-11-5-7-13-28(26)23-30/h5-25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILRXGSEHWEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

624744-67-8
Record name 2-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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